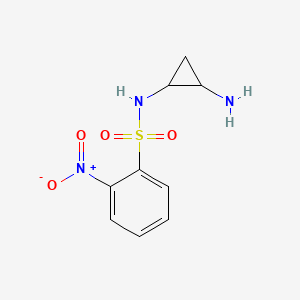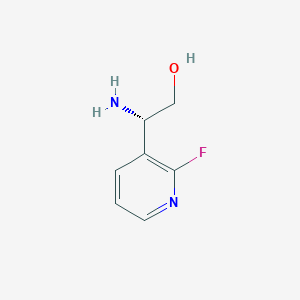
Tert-butyl 2-amino-3-(benzyloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-3-(benzyloxy)propanoate is a chemical compound with the molecular formula C15H23NO3. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl ester group, an amino group, and a benzyloxy group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(benzyloxy)propanoate typically involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of tert-butyl 2-amino-3-hydroxypropanoate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-amino-3-(benzyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-amino-3-(benzyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-3-(benzyloxy)propanoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of peptide bonds and other biochemical transformations. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-amino-3-hydroxypropanoate
- Tert-butyl 2-amino-3-(methoxy)propanoate
- Tert-butyl 2-amino-3-(phenoxy)propanoate
Uniqueness
Tert-butyl 2-amino-3-(benzyloxy)propanoate is unique due to its benzyloxy group, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
tert-butyl 2-amino-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3 |
Clé InChI |
WXESUKBIGWUKFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(E)-3-(Imidazo[1,2-a]pyridin-2-yl)acrylic acid](/img/structure/B13620116.png)








